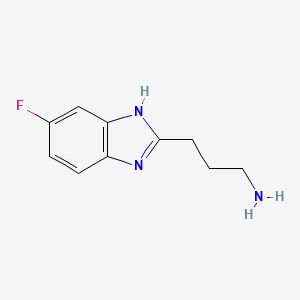

3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine

Description

3-(5-Fluoro-1H-benzimidazol-2-yl)-propylamine is a fluorinated benzimidazole derivative characterized by a propylamine chain attached to the 2-position of a 5-fluoro-substituted benzimidazole ring. This structural motif confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug discovery. The compound is available as a dihydrochloride salt (CAS: 883541-03-5) with 95% purity, as noted in commercial catalogs .

Benzimidazole derivatives are widely studied for their antimicrobial, anticancer, and hypoxia-targeting activities.

Properties

IUPAC Name |

3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12/h3-4,6H,1-2,5,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDAZMOGCHSNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424369 | |

| Record name | 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883541-03-5 | |

| Record name | 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine typically involves the following steps:

Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Attachment of the Propylamine Group: This step involves the alkylation of the benzimidazole ring with a propylamine derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Oxidized derivatives of the benzimidazole ring.

Reduction: Reduced forms of the benzimidazole ring.

Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound's structure features a benzimidazole moiety, which is known for its ability to interact with various biological targets. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it a valuable candidate for drug development.

Mechanism of Action:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation: It can bind to various receptors, potentially altering signaling pathways that contribute to disease states.

Antimicrobial Activity

Research indicates that 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains such as Staphylococcus aureus.

Case Study:

- A study reported a minimum inhibitory concentration (MIC) lower than traditional antibiotics, suggesting its potential as a new antimicrobial agent.

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Case Study:

- In vitro studies revealed that treatment with this compound significantly reduced IL-6 levels in human macrophages compared to untreated controls, indicating its efficacy in managing inflammatory conditions like rheumatoid arthritis.

Anticancer Potential

Emerging research points to the anticancer potential of this compound. Its ability to modulate cell signaling pathways may contribute to its effectiveness in inhibiting cancer cell proliferation.

Case Study:

- Preliminary investigations have shown that this compound can induce apoptosis in certain cancer cell lines, warranting further exploration into its mechanisms and therapeutic applications .

Future Directions and Research Opportunities

Given the promising biological activities of this compound, further research is warranted to explore:

- Mechanistic Studies: Understanding the detailed mechanisms of action at the molecular level.

- In Vivo Studies: Evaluating efficacy and safety in animal models.

- Formulation Development: Investigating suitable formulations for enhanced bioavailability and targeted delivery.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Key Structural and Functional Differences

Fluorine Substitution: The 5-fluoro group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like [3-(Benzimidazol-2-yl)propyl]methylamine .

Heterocyclic Core : Benzimidazole (target compound) vs. nitroimidazole (pTFN-1) or isoxazole (5-Fluorobenzo[d]isoxazol-3-ylamine) cores influence target selectivity. Nitroimidazoles exhibit hypoxia-selective cytotoxicity , while benzimidazoles are associated with antimicrobial activity .

Solubility and Stability : The target compound’s dihydrochloride salt improves solubility, akin to pTFN-1’s water solubility . In contrast, 3-(Methylthio)propylamine is flammable and requires stringent handling .

Toxicity Profile : Neurotoxicity observed in nitroimidazole derivatives (e.g., pTFN-1) at high doses contrasts with the skin/eye hazards of 3-(Methylthio)propylamine .

Biological Activity

3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzimidazole core substituted with a propylamine group and a fluorine atom, which may influence its biological properties. The presence of the fluorine atom is particularly noteworthy, as it can enhance the lipophilicity and metabolic stability of the compound.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. A review highlighted that various benzimidazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Name | Target Organism | MIC (µg/ml) | Reference |

|---|---|---|---|

| This compound | S. aureus | 2 | |

| Other Benzimidazole Derivative | E. coli | 4 | |

| Another Compound | Pseudomonas aeruginosa | 8 |

Anticancer Activity

Research has indicated that benzimidazole derivatives possess anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer). For instance, compounds related to this compound demonstrated IC50 values indicating effective cytotoxicity against these cell lines .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µg/ml) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 6.9 | |

| Another Benzimidazole Derivative | HEPG2 | 5.68 |

Structure-Activity Relationship (SAR)

The SAR studies of benzimidazole derivatives indicate that modifications to the core structure significantly impact their biological activities. The introduction of electron-withdrawing groups like fluorine enhances the potency against various pathogens and cancer cells by improving binding affinity to biological targets .

Case Studies

Recent studies have explored the activity of various benzimidazole derivatives in clinical settings:

- Antibacterial Efficacy : A study evaluated a series of benzimidazole derivatives for their antibacterial properties, revealing that specific substitutions led to enhanced activity against resistant strains of bacteria .

- Anticancer Screening : Another investigation involved testing a library of benzimidazole compounds against multiple cancer cell lines, identifying several candidates with promising anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-Fluoro-1H-benzimidazol-2-yl)-propylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation of 5-fluoro-1,2-phenylenediamine with a propylamine-containing aldehyde/ketone precursor. A redox system using Na₂S₂O₅ in DMF (as described for analogous benzimidazoles) promotes cyclization under mild conditions . Yield optimization requires strict control of stoichiometry (1:1 molar ratio of diamine to carbonyl precursor) and reaction time (12–24 hours at 80–100°C). Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor by TLC (Rf ~0.4 in CHCl₃:MeOH 8:2) .

Q. Which analytical techniques are most effective for characterizing this compound, and how are purity and structural integrity validated?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) at 1.0 mL/min; retention time ~8.2 minutes .

- FTIR : Key peaks include N-H stretching (3250–3350 cm⁻¹ for benzimidazole), C-F vibration (1100–1200 cm⁻¹), and amine N-H bending (1600–1650 cm⁻¹) .

- NMR : ¹H NMR in DMSO-d₆ should show signals for the propylamine chain (δ 1.6–2.1 ppm for CH₂, δ 2.8–3.2 ppm for NH₂) and aromatic protons (δ 7.2–8.0 ppm for benzimidazole) .

- Mass Spectrometry : ESI-MS expected at m/z 234.1 [M+H]⁺. Validate purity via elemental analysis (C, H, N within ±0.3% of theoretical) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store as a lyophilized powder at –20°C in amber vials under argon to prevent oxidation. For solution-phase storage, use anhydrous DMSO (≥99.9%) and aliquot to avoid freeze-thaw cycles. Monitor degradation by HPLC every 6 months; >10% impurity warrants repurification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

- Methodological Answer :

- Target Identification : Screen against kinase panels (e.g., EGFR, VEGFR2) or GPCRs (e.g., serotonin receptors) using fluorescence polarization assays. The 5-fluoro group may enhance binding to hydrophobic pockets, while the propylamine chain could modulate solubility .

- Analog Synthesis : Replace the fluorine with Cl/CH₃ or modify the propylamine chain length. Compare IC₅₀ values in enzyme inhibition assays (e.g., ATPase activity) .

- Crystallography : Co-crystallize with target proteins (e.g., cytochrome P450 isoforms) to resolve binding modes. Use single-crystal X-ray diffraction (Cu-Kα radiation, 293 K) with SHELX-97 for refinement .

Q. How should researchers address discrepancies in biological activity data across different assay systems?

- Methodological Answer :

- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times. For cytotoxicity assays (MTT/XTT), validate via LC-MS to rule out compound degradation .

- Solubility Adjustments : Use surfactants (e.g., Tween-80) or cyclodextrins to improve bioavailability in in vivo models. Refer to salt formulations (e.g., HCl salts) described for related benzimidazoles .

- Data Normalization : Include positive controls (e.g., imatinib for kinase assays) and normalize activity to vehicle-treated baselines. Statistical analysis via ANOVA with post-hoc Tukey testing .

Q. What strategies mitigate interference from by-products during biological evaluation?

- Methodological Answer :

- HPLC-MS Tracking : Identify by-products (e.g., dimerization adducts at m/z 467.2) and optimize synthesis to minimize their formation.

- Dialysis or SEC : Remove low-MW impurities (<3 kDa) using Slide-A-Lyzer cassettes (10 kDa cutoff) pre-assay .

- Negative Controls : Synthesize and test the 5-non-fluoro analog to isolate the fluorine-specific effects .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ProTox-II to estimate CYP450 metabolism (focus on CYP3A4/2D6) and hepatotoxicity. The propylamine chain may undergo N-oxidation .

- Docking Studies : AutoDock Vina or Glide to simulate interactions with metabolizing enzymes (e.g., flavin-containing monooxygenases).

- In Vitro Validation : Incubate with human liver microsomes (HLMs) and monitor via LC-QTOF for hydroxylated or dealkylated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.